5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(2-methoxyphenoxy)ethyl)pyrimidin-4-amine

Description

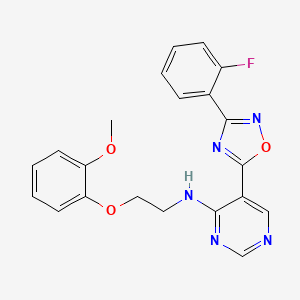

The compound 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(2-methoxyphenoxy)ethyl)pyrimidin-4-amine is a heterocyclic molecule combining pyrimidine, oxadiazole, and substituted aromatic moieties. Its structure features:

- A pyrimidine core substituted at position 4 with an amine-linked ethyl group bearing a 2-methoxyphenoxy substituent.

- A 1,2,4-oxadiazole ring at position 5 of the pyrimidine, further substituted with a 2-fluorophenyl group.

Properties

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-methoxyphenoxy)ethyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3/c1-28-17-8-4-5-9-18(17)29-11-10-24-19-15(12-23-13-25-19)21-26-20(27-30-21)14-6-2-3-7-16(14)22/h2-9,12-13H,10-11H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYKEPHQTRUCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(2-methoxyphenoxy)ethyl)pyrimidin-4-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Oxadiazole ring : Known for its role in various pharmacological activities.

- Pyrimidine moiety : Frequently found in nucleic acids and known for its role in anti-cancer activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, the oxadiazole moiety has been linked to the inhibition of cancer cell proliferation. A study showed that derivatives with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research on related compounds has shown that oxadiazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In particular, modifications to the oxadiazole ring have led to compounds with enhanced selectivity for COX-II, which is associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : Affecting pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation .

Data Tables

| Biological Activity | IC50 (µM) | Reference |

|---|---|---|

| Anticancer (e.g., A549 cells) | 12.5 | |

| COX-I Inhibition | 15.0 | |

| COX-II Inhibition | 0.52 |

Case Studies

- Anticancer Study : A derivative similar to this compound was tested on human lung cancer cells (A549). The study reported an IC50 of 12.5 µM, indicating moderate efficacy against this cell line. The mechanism involved apoptosis induction through mitochondrial pathways .

- Anti-inflammatory Assessment : In a model of acute inflammation, a related oxadiazole compound showed significant reduction in paw edema in rats, demonstrating its potential as an anti-inflammatory agent. The study highlighted the importance of structural modifications in enhancing selectivity towards COX-II .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits moderate to strong activity against several bacterial strains, making it a potential candidate for the development of new antibiotics .

Inhibitory Effects on Enzymes

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. Inhibition assays demonstrated effective blockade of these enzymes, which could contribute to its anticancer and antimicrobial effects .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal focused on the synthesis and evaluation of various derivatives of the compound. The results indicated that modifications to the side chains significantly influenced the anticancer activity, with certain derivatives outperforming others in terms of PGI against breast and ovarian cancer cell lines .

Case Study 2: Antimicrobial Testing

In another study, the compound was subjected to antimicrobial susceptibility testing against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited dose-dependent inhibition, suggesting its potential use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Functional Group Impact on Activity

- Oxadiazole vs. Thiadiazole : The target’s 1,2,4-oxadiazole may enhance metabolic stability compared to thiadiazole derivatives (e.g., ), which showed higher cytotoxicity but lower selectivity .

- Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound likely improves lipophilicity and membrane permeability relative to non-fluorinated analogs (e.g., ’s methoxyphenyl derivative) .

- Ethyl-Methoxyphenoxy Chain: The 2-(2-methoxyphenoxy)ethylamine group in the target may facilitate hydrogen bonding (N–H⋯O/N interactions), akin to the ethoxyanilino group in , which stabilizes crystal packing and enhances bioavailability .

Research Findings and Pharmacological Profiles

Antimicrobial Activity

Pyrimidine derivatives with fluorophenyl and aminomethyl groups (e.g., ) exhibited broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and C. albicans) via disruption of microbial cell membranes . The target compound’s oxadiazole moiety may further potentiate this activity by chelating metal ions essential for microbial enzymes .

Anticancer Potential

Thiadiazole-thiophene analogs () demonstrated selective cytotoxicity against MCF7 breast cancer cells (IC50: 1.28 μg/mL), attributed to thiophene’s π-π stacking with DNA . The target’s pyrimidine-oxadiazole scaffold could similarly intercalate DNA or inhibit tyrosine kinases, though this requires experimental validation.

Structural Stability

Crystallographic studies of analogs (e.g., ) revealed that N–H⋯N hydrogen bonds and C–H⋯π interactions stabilize molecular conformations, which correlate with improved solubility and thermal stability . The target’s methoxyphenoxyethyl chain is expected to participate in similar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.